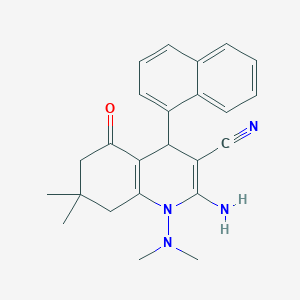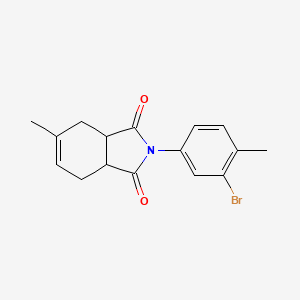![molecular formula C18H14N4O3 B4301566 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide](/img/structure/B4301566.png)
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide
Descripción general
Descripción
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide, also known as Nifurtimox, is a nitrofuran derivative compound that belongs to the class of antiprotozoal drugs. It is a synthetic compound that was first synthesized in the early 1960s. Nifurtimox has been used as an effective treatment for Chagas disease, a parasitic infection caused by Trypanosoma cruzi, and African trypanosomiasis, a disease caused by Trypanosoma brucei.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide is not fully understood. However, it is believed to work by generating reactive oxygen species (ROS) that damage the DNA of the parasites. 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide is selectively toxic to the parasites due to their inability to detoxify ROS. In addition, 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the survival of the parasites.
Biochemical and Physiological Effects:
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been shown to cause a variety of biochemical and physiological effects in the parasites. It disrupts the redox balance of the parasites by generating ROS, which leads to oxidative stress and DNA damage. 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide also inhibits the activity of trypanothione reductase, which leads to a depletion of trypanothione, a key antioxidant in the parasites. This results in further oxidative stress and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has a broad spectrum of activity against different protozoan parasites, making it a useful tool for studying the biology of these organisms. However, 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has some limitations as well. It is not very selective and can cause toxicity to host cells at high concentrations. In addition, it has poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide. One area of interest is the development of new analogs with improved selectivity and efficacy. Another area of research is the investigation of the anti-cancer activity of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide and its potential use in combination with other chemotherapeutic agents. Additionally, there is a need to better understand the mechanism of action of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide and its effects on host cells. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide in the treatment of other parasitic infections.
Aplicaciones Científicas De Investigación
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi and Trypanosoma brucei. It has been shown to be effective in treating acute and chronic Chagas disease and African trypanosomiasis, respectively. 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has also been investigated for its potential use in the treatment of other parasitic infections, such as Leishmaniasis and Giardiasis. In addition, 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been studied for its anti-cancer activity, particularly against breast cancer and leukemia.
Propiedades
IUPAC Name |
2-(4-nitroanilino)-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(21-13-5-2-1-3-6-13)16-7-4-12-19-17(16)20-14-8-10-15(11-9-14)22(24)25/h1-12H,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBVFDAAMPSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,4-diethoxyphenyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301483.png)


![2-amino-1-(dimethylamino)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301504.png)
![12-imino-9-pyridin-3-yl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4301507.png)
![12-imino-9-(4-methoxyphenyl)-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4301512.png)
![6-imino-1-methyl-8-phenyl-3-pyridin-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301528.png)
![4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol](/img/structure/B4301547.png)
![2-(2-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B4301551.png)


![9,10-dimethyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B4301565.png)
![7,7-dimethyl-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4301570.png)
